molecular formula C10H18O2 B6252841 1,2,2-trimethylcyclohexane-1-carboxylic acid CAS No. 45980-22-1

1,2,2-trimethylcyclohexane-1-carboxylic acid

Cat. No.: B6252841
CAS No.: 45980-22-1
M. Wt: 170.25 g/mol
InChI Key: YFYPHAFWBWAKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2-trimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of cyclohexane, featuring three methyl groups and a carboxylic acid group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-trimethylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting trimethylcyclohexane is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

1,2,2-trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1,2,2-trimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2-trimethylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. The carboxylic acid group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-trimethylcyclohexane: Another trimethylcyclohexane derivative with different methyl group positions.

    Cyclohexane-1-carboxylic acid: Lacks the additional methyl groups present in 1,2,2-trimethylcyclohexane-1-carboxylic acid.

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the presence of a carboxylic acid group. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

45980-22-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1,2,2-trimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-5-7-10(9,3)8(11)12/h4-7H2,1-3H3,(H,11,12)

InChI Key

YFYPHAFWBWAKQN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1(C)C(=O)O)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.